[6-(Hydroxymethyl)pyridin-3-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLUZSZKJXUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Hydroxymethyl Pyridin 3 Yl Methanol Analogues
Redox Chemistry of Pyridine-Bound Hydroxymethyl Groups
The hydroxymethyl groups attached to the pyridine (B92270) core are susceptible to both oxidation and reduction, leading to a variety of functionalized pyridine derivatives.
Oxidation Reactions to Carbonyl and Carboxylic Acid Functions
The oxidation of hydroxymethyl groups on the pyridine ring can be controlled to yield either the corresponding pyridinecarboxaldehydes or pyridinedicarboxylic acids. The choice of oxidizing agent and reaction conditions are critical in determining the final product.
Strong oxidizing agents, such as chromium(VI) in acidic media, can oxidize pyridinemethanols to their corresponding aldehydes and carboxylic acids. researchgate.net A study on the oxidation of 3- and 4-pyridinemethanol (B147518) by chromium(VI) demonstrated the formation of both the aldehyde and carboxylic acid. researchgate.net Similarly, the oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol with chromium(VI) yielded the corresponding aldehyde and carboxylic acid. researchgate.net The reaction proceeds through the formation of chromium(V) and chromium(IV) intermediates. researchgate.netresearchgate.net
For the selective oxidation of primary alcohols to aldehydes, reagents like pyridinium (B92312) chlorochromate (PCC) are often employed. khanacademy.org Interestingly, PCC can also be used catalytically with a co-oxidant like periodic acid (H₅IO₆) to achieve the quantitative conversion of primary alcohols directly to carboxylic acids. scispace.com This method is also effective for oxidizing aldehydes to carboxylic acids. scispace.com
The selective oxidation of one hydroxymethyl group over the other in a di-substituted pyridine like [6-(Hydroxymethyl)pyridin-3-yl]methanol presents a synthetic challenge. However, studies on similar compounds, such as 2,6-pyridinedimethanol, have shown that the reaction can be influenced by the concentration of the oxidizing agent and other reaction parameters. bohrium.com
Catalytic oxidation methods using metal catalysts are also prevalent. For instance, gold nanoparticles supported on zirconia have shown activity in the oxidation of both aldehyde and alcohol moieties, with the particle size influencing the reaction's efficiency. kit.edu Palladium(II) complexes have also been used for the catalytic oxidation of styrenes, indicating their potential for activating alcohol and aldehyde groups. nih.gov
Table 1: Oxidation Reactions of Pyridine-Bound Hydroxymethyl Groups
| Substrate | Oxidizing Agent/Catalyst | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| 3- and 4-Pyridinemethanol | Chromium(VI) | Pyridinecarboxaldehyde and Pyridinecarboxylic acid | Reaction proceeds via Cr(V) and Cr(IV) intermediates. | researchgate.net |
| Primary Alcohols | PCC (catalytic), H₅IO₆ | Carboxylic acids | Quantitative conversion achieved. | scispace.com |
| 5-(Hydroxymethyl)furfural | Au/ZrO₂ | 2,5-Furandicarboxylic acid | Catalyst particle size affects activity. | kit.edu |
| 3-hydroxy-6-methyl-2-pyridinemethanol | Chromium(VI) | Corresponding aldehyde and carboxylic acid | Involves Cr(II) and Cr(IV) intermediates. | researchgate.net |
Reduction Processes to Alkyl Derivatives
The reduction of hydroxymethyl groups on a pyridine ring to methyl groups is a key transformation for producing various alkylated pyridines. Catalytic hydrogenation is a common and effective method for this purpose. nih.gov This process typically involves the use of metal catalysts and hydrogen gas to convert the hydroxymethyl groups into methyl groups.
The dearomative reduction of N-heteroarenes, including pyridines, can also be achieved through methods like hydrogenation, hydrosilylation, and hydroboration, offering pathways to dihydropyridines which can be further processed. researchgate.net Catalytic hydroboration, for example, has emerged as a selective method with good functional group tolerance. researchgate.net
While direct reduction of the hydroxymethyl group is primary, the pyridine ring itself can also be reduced under certain conditions. The catalytic reduction of substituted pyrimidines has been studied, indicating the possibility of ring saturation. rsc.org In some cases, the hydrogenation of the pyridine ring can be "interrupted" by a nucleophilic substitution, leading to the formation of δ-lactams from oxazolidinone-substituted pyridines. nih.gov This highlights the potential for tandem reaction sequences involving both reduction and substitution.
Nucleophilic and Electrophilic Substitution Reactions at the Pyridine Ring and Hydroxymethyl Carbon Centers
The pyridine ring is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Electrophilic attack, when it does occur, is favored at the 3-position. gcwgandhinagar.comslideshare.net Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comslideshare.net
The presence of hydroxymethyl groups can further influence the reactivity of the pyridine ring. For instance, in pentafluoropyridine, nucleophilic substitution with hydroxybenzaldehydes has been shown to be highly site-selective, with the position of attack (C-4 or C-2/C-6) being dependent on the reaction conditions and the nucleophile's nature. rsc.org This suggests that in analogues of this compound, the hydroxyl groups could act as directing groups or be converted into better leaving groups to facilitate substitution.
The carbon centers of the hydroxymethyl groups can also undergo nucleophilic substitution. For example, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, would make the benzylic-like carbon susceptible to attack by various nucleophiles, allowing for further functionalization.
Participation of the Pyridine Nitrogen and Hydroxyl Oxygen Atoms in Intermolecular Interactions
The pyridine nitrogen and the hydroxyl groups of this compound and its analogues are key players in forming intermolecular interactions, most notably hydrogen bonds.
Hydrogen Bonding Networks and Their Influence on Reactivity
Hydrogen bonding is a significant non-covalent interaction that dictates the structure and properties of supramolecular assemblies. nih.gov In molecules containing both hydrogen bond donors (the hydroxyl groups) and acceptors (the pyridine nitrogen and hydroxyl oxygens), extensive hydrogen-bonding networks can form.
Studies on pyridine molecules have shown that hydrogen bonding to water molecules can strengthen edge-to-face π-π stacking interactions between pyridine rings. nih.gov The binding energy of these interactions is significantly increased when the pyridine is hydrogen-bonded. nih.gov This cooperative effect can influence the packing of molecules in the solid state and the pre-organization of reactants in solution, thereby affecting reactivity.
The presence of intramolecular hydrogen bonds can also have a profound effect. For example, in pyridine Schiff bases, an intramolecular hydrogen bond can act as a "switcher" for the emission wavelength of Rhenium(I) complexes. researchgate.net In dibenzoylpyridine-based materials, intramolecular hydrogen bonding leads to a more rigid structure and higher photoluminescence quantum yields. rsc.org
The strength and nature of hydrogen bonds can also influence chemical properties like acidity. In pyridones, the solvent environment and hydrogen bonding amplify tautomeric differences and weaken the N-H bond, affecting the molecule's acidity. nih.gov Similarly, for this compound, the formation of hydrogen bonds with solvents or other reagents can alter the electron density at the pyridine nitrogen and the acidity of the hydroxyl protons, thereby modulating its reactivity in various chemical transformations. The interaction of DHHB molecules with protic solvents via intermolecular hydrogen bonds has been shown to affect their UV absorption properties. mdpi.com
Table 2: Influence of Hydrogen Bonding on Pyridine Derivatives
| System | Type of Interaction | Effect | Reference |
|---|---|---|---|
| Pyridine dimers with water | Intermolecular H-bonding and edge-to-face π-π stacking | Strengthens π-π stacking interactions. | nih.gov |
| Pyridones in water | Intermolecular H-bonding with solvent | Amplifies tautomeric differences and affects acidity. | nih.gov |
| Re(I) complexes with pyridine Schiff bases | Intramolecular H-bond | Acts as a switcher between visible and NIR emission. | researchgate.net |
| Dibenzoylpyridine derivatives | Intramolecular H-bond | Leads to a more rigid structure and higher photoluminescence quantum yield. | rsc.org |
Mechanistic Elucidation of Key Transformation Pathways
Understanding the mechanisms of the reactions involving this compound analogues is crucial for controlling the outcome of synthetic transformations.
The oxidation of pyridinemethanols by chromium(VI) is proposed to proceed through the formation of a chromate (B82759) ester intermediate. researchgate.netbohrium.com The subsequent steps involve the transfer of electrons, leading to the formation of Cr(IV) and Cr(V) species, which can be detected by techniques like ESR spectroscopy. researchgate.netresearchgate.net The final products are the corresponding aldehyde or carboxylic acid, with the distribution depending on the reaction stoichiometry and conditions. researchgate.net
In catalytic oxidations, the mechanism often involves the interaction of the substrate with the catalyst surface or a metal complex in solution. For instance, the palladium(II)-catalyzed oxidation of styrenes involves the binding of hydrogen peroxide and the styrene (B11656) to the palladium center, followed by the formation of a palladium enolate intermediate. nih.gov
The mechanism for the synthesis of pyridines often involves condensation reactions followed by cyclization and aromatization. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). baranlab.org Other methods rely on cycloaddition reactions. baranlab.org The synthesis of substituted pyridines can also be achieved through various named reactions and one-pot procedures. organic-chemistry.org
The interruption of pyridine hydrogenation to form δ-lactams proceeds through the formation of an imine intermediate after the addition of two equivalents of hydrogen. nih.gov This intermediate then undergoes a nucleophilic substitution with water rather than further reduction, leading to the final lactam product. nih.gov
No Published Research Found on the Coordination Chemistry of this compound
Despite a comprehensive review of scientific literature, no specific studies on the coordination chemistry of the compound this compound, also known as pyridine-3,6-dimethanol, could be identified. Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline for this specific molecule.
The field of coordination chemistry extensively investigates how ligands—molecules that donate electrons—bind to central metal ions to form complex structures. Pyridine-based molecules containing additional donor groups, such as hydroxymethyl arms, are of significant interest for their ability to form stable complexes with a wide range of metals.
However, research in this area has overwhelmingly focused on the isomeric ligand, 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol). In this well-studied molecule, the two hydroxymethyl groups are positioned symmetrically around the central nitrogen atom (ortho-positions). This specific arrangement allows it to act as a versatile tridentate "pincer" ligand, binding to a metal ion through the two oxygen atoms of the hydroxymethyl groups and the pyridine nitrogen. This O,N,O-coordination mode leads to the formation of stable, five-membered chelate rings, which is a highly favorable conformation in coordination chemistry. This structural feature is the basis for a rich body of research into its complexes with transition metals and lanthanides.
The subject of this article, this compound, features a different substitution pattern where the hydroxymethyl groups are located at the 3- and 6-positions of the pyridine ring. This asymmetry and the different spacing of the donor groups relative to the nitrogen atom would prevent it from acting as a pincer ligand in the same manner as its 2,6-isomer. The coordination behavior of the 3,6-isomer is expected to be fundamentally different, potentially involving:
Bridging ligation , where the ligand connects two or more metal centers.
Bidentate chelation , forming a much larger and likely less stable chelate ring.
Monodentate coordination through only one of its potential donor sites.
Without experimental data from synthesis and structural characterization (such as X-ray crystallography and spectroscopy), any discussion of its coordination modes, the geometry of its potential complexes, or the electronic and steric factors influencing its binding would be purely speculative.
Given the strict requirement to focus solely on this compound, and the absence of published research data, the sections and subsections of the proposed article outline cannot be completed. Applying findings from the well-studied 2,6-isomer would be scientifically inappropriate and misleading, as the structural differences between the isomers are critical to their function as ligands.
Coordination Chemistry of Bis Hydroxymethyl Pyridine Ligands
Theoretical Investigations of Ligand-Metal Interactions
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate nature of ligand-metal interactions in coordination complexes of bis(hydroxymethyl)pyridine ligands. These methods provide detailed insights into the electronic structure, bonding, and reactivity of these complexes, complementing experimental findings. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance between computational cost and accuracy.
Detailed research findings from computational studies reveal crucial aspects of the coordination behavior of pyridine-based ligands. For instance, theoretical studies on pyridine (B92270) and its derivatives complexed with 3d transition metals like Ni(II), Cu(II), and Zn(II) have been performed to understand the nature of the metal-ligand bond. These studies often involve the optimization of the complex geometries to find the most stable arrangement of the atoms.
One key aspect of theoretical investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and kinetic stability of the complex. A smaller HOMO-LUMO gap generally suggests higher reactivity. For example, in studies of various pyridine derivatives, the HOMO is often located on the metal d-orbitals, while the LUMO is centered on the π* orbitals of the pyridine ring, indicating the potential for metal-to-ligand charge transfer.
Furthermore, Natural Bond Orbital (NBO) analysis is employed to provide a deeper understanding of the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal center. This analysis can quantify the charge transfer from the ligand's donor orbitals to the metal's acceptor orbitals, giving a clearer picture of the covalent and electrostatic contributions to the metal-ligand bond.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density distribution around the molecule, highlighting the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of bis(hydroxymethyl)pyridine ligands, MEP maps can predict the most likely sites for coordination with a metal ion, which is typically the electron-rich nitrogen atom of the pyridine ring.
While specific theoretical studies on [6-(Hydroxymethyl)pyridin-3-yl]methanol are not extensively documented in the literature, research on closely related structures provides valuable insights. For example, a DFT study on 2,6-bis(bromo-methyl)pyridine using the B3LYP functional and a 6-311G(d,p) basis set has provided information on its optimized geometry and electronic properties. The calculated bond lengths and dipole moment from such studies offer a theoretical benchmark that can be compared with experimental data if available.
The following tables present representative data from theoretical calculations on pyridine-based ligands, illustrating the type of information that can be obtained from such studies.
Table 1: Calculated Bond Parameters for a Substituted Pyridine Ligand (Representative Data)
| Parameter | Bond Length (Å) |
| C-C (ring) | 1.382 - 1.496 |
| C-N (ring) | 1.334 |
| C-H | 0.93 - 0.97 |
This data is based on a theoretical study of a related substituted pyridine and serves as an example of the outputs of such calculations.
Table 2: Calculated Electronic Properties of a Substituted Pyridine Ligand (Representative Data)
| Property | Value |
| Dipole Moment | 4.2863 Debye |
This data is based on a theoretical study of a related substituted pyridine and serves as an example of the outputs of such calculations.
Strategic Functionalization and Derivatization for Advanced Materials and Molecular Assemblies
Cross-Coupling Reactions for Extended Conjugated Systems
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the extension of conjugated systems. For [6-(Hydroxymethyl)pyridin-3-yl]methanol, these reactions are typically performed on a halogenated precursor to introduce new aryl or heteroaryl substituents onto the pyridine (B92270) ring, thereby creating larger π-systems with interesting photophysical or electronic properties.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. rsc.org This reaction is favored due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.gov
To apply this reaction to this compound, a halogen atom (Cl, Br, or I) is first installed at the 6-position of the pyridine ring. The resulting 6-halo-3,5-pyridinedimethanol derivative can then be coupled with various aryl or heteroaryl boronic acids. The general catalytic cycle involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) species.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
This methodology allows for the synthesis of a wide array of 6-aryl- and 6-heteroaryl-[6-(hydroxymethyl)pyridin-3-yl]methanol derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. For instance, palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common catalysts, often used with phosphine (B1218219) ligands and bases like sodium carbonate or potassium phosphate. nih.govhkbu.edu.hk This strategic incorporation of aromatic systems can be used to construct molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or as ligands for catalysis.
Chiral Resolution and Asymmetric Derivatization of this compound
While this compound is an achiral molecule, its rigid scaffold and well-defined placement of two functionalizable hydroxymethyl groups make it an excellent starting point for the synthesis of chiral molecules, particularly chiral ligands for asymmetric catalysis. nih.govcapes.gov.br The development of such ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds.
The primary strategy involves derivatizing the two hydroxyl groups with chiral, enantiopure entities. For example, the diol can be reacted with chiral carboxylic acids or their derivatives to form diastereomeric esters. These diastereomers possess different physical properties and can potentially be separated by methods such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomers of the chiral derivatizing agent and the original, now resolved, scaffold if the derivatization itself created a stable chiral center.
A more impactful application is the use of the pyridinedimethanol core as a backbone for new chiral ligands. The two hydroxyl groups can be converted to other coordinating groups, such as phosphines, amines, or oxazolines. For instance, reaction with a chiral amino alcohol can lead to the formation of chiral pyridine bis(oxazoline) (PyBOX) type ligands. nih.gov These ligands are highly effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, and conjugate additions. nih.gov The pyridine nitrogen, along with the two appended chiral groups, can coordinate to a metal center in a pincer-like fashion, creating a well-defined and rigid chiral environment that effectively controls the stereochemical outcome of a reaction. The C₂-symmetric or pseudo-C₂-symmetric nature of many of these derived ligands is a key feature that often leads to high levels of enantioselectivity. researchgate.net The modular synthesis, starting from the simple pyridinedimethanol scaffold, allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation. capes.gov.brambeed.com
Preparation of Precursors for Diverse Heterocyclic Systems
The functional groups on this compound make it a valuable precursor for the construction of more complex, fused heterocyclic systems. Through simple chemical transformations, the diol can be converted into a difunctional building block suitable for a variety of cyclization and annulation reactions.
A key transformation is the oxidation of the primary alcohol groups. Depending on the oxidant and reaction conditions, one or both hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids. For example, using a mild oxidant like manganese dioxide (MnO₂) might selectively oxidize one alcohol to an aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would lead to the formation of the corresponding dicarboxylic acid, pyridine-3,5-dicarboxylic acid.
These resulting difunctional pyridine derivatives are versatile intermediates for synthesizing fused heterocycles. For example, the pyridine-3,5-dicarboxaldehyde can undergo condensation reactions with dinucleophiles such as ureas, thioureas, or amidines to construct fused pyrimidine (B1678525) rings, leading to pyridopyrimidine scaffolds. Similarly, reaction with hydrazine (B178648) or its derivatives can yield fused pyridazine (B1198779) systems. The pyridine-3,5-dicarboxylic acid or its corresponding diester can react with diamines to form macrocyclic amides or be used in the synthesis of fused systems containing lactam rings. This strategy of building upon the pre-formed pyridine core is an efficient way to access complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. For instance, related pyridine derivatives are known to be involved in the formation of complex structures like tetrahydro-β-carbolines.
Computational and Theoretical Studies in Chemical Research
Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to investigate the electronic structure and predict the properties of molecules from first principles. These methods have been widely applied to pyridine (B92270) derivatives to understand their stability, geometry, and reactivity. nih.govresearchgate.netnih.gov For [6-(Hydroxymethyl)pyridin-3-yl]methanol, such calculations can elucidate its fundamental chemical characteristics.
The electronic landscape of a molecule governs its reactivity. DFT calculations are frequently used to determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For pyridine derivatives, the nitrogen atom's electron-withdrawing nature typically lowers the energy of the molecular orbitals compared to benzene. nih.gov In this compound, the two hydroxymethyl groups act as substituents that further modulate the electronic properties. Reactivity indices, such as electrostatic potential (ESP) maps, can visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The pyridinic nitrogen, with its localized lone pair, is typically a site of high negative potential, making it a primary center for protonation and hydrogen bonding. acs.org
Table 1: Illustrative Calculated Electronic Properties for Pyridine Derivatives This table presents typical values for pyridine and related derivatives based on DFT calculations found in the literature. Specific values for this compound would require dedicated computation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyridine | -6.7 | -0.5 | 6.2 | 2.2 |
| 3-Hydroxypyridine | -6.3 | -0.8 | 5.5 | 3.1 |
| 2,6-Bis(hydroxymethyl)pyridine | -6.5 | -0.7 | 5.8 | 2.8 |
Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers. researchgate.net This process typically involves rotating the key dihedral angles (e.g., the C-C-O-H and Py-C-C-O angles) and calculating the energy of each resulting geometry. The geometries corresponding to local minima on the energy landscape represent stable conformers. Ab initio methods like Møller-Plesset perturbation theory (MP2) or high-level DFT functionals are employed to obtain accurate relative energies between these conformers, identifying the most stable, lowest-energy structure. researchgate.netrsc.org For similar molecules, studies have shown that intramolecular hydrogen bonding between a hydroxymethyl group and the pyridine nitrogen can stabilize certain conformations. mdpi.com
The hydroxymethyl groups and the pyridine nitrogen atom make this compound an excellent candidate for forming strong intermolecular interactions, particularly hydrogen bonds. researchgate.net The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms and the pyridine nitrogen can act as hydrogen bond acceptors. mdpi.comacs.org
DFT calculations can model these interactions by studying dimers or larger clusters of the molecule, or its interaction with solvent molecules like water. rsc.org By calculating the binding energy of these complexes, the strength of the hydrogen bonds can be quantified. researchgate.net Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis provide deeper insight into the nature of these bonds, distinguishing between strong, conventional hydrogen bonds and weaker C-H···O interactions. nih.gov These interactions are critical in determining the crystal packing of the solid state and the solvation properties in solution.
Molecular Dynamics Simulations for Conformational and Solvent Effects
While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment. sut.ac.th
For this compound, an MD simulation could be performed by placing the molecule in a "box" of explicit solvent molecules, such as water. The simulation would track the trajectory of every atom over nanoseconds or longer, revealing how the hydroxymethyl groups rotate and flex in solution and how solvent molecules arrange themselves around the solute. nih.gov This provides valuable information on the stability of different conformers in a specific solvent and the dynamics of hydrogen bonding networks between the solute and solvent. Such simulations are also crucial for performing thorough conformational searches for complex molecules, ensuring that the full range of possible shapes is explored. acs.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis or functionalization of this compound, theoretical modeling can map out the entire reaction pathway from reactants to products. beilstein-journals.orgresearchgate.net
This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations are commonly used to optimize the geometry of transition states and confirm their identity by vibrational frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org By modeling different potential pathways, computational studies can predict the most favorable reaction conditions and explain observed regioselectivity, providing a molecular-level understanding that is often difficult to obtain through experiments alone. acs.org
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of "[6-(Hydroxymethyl)pyridin-3-yl]methanol" in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. In the ¹H NMR spectrum of a related compound, 2-(hydroxymethyl)pyridine, the proton signals for the pyridine (B92270) ring typically appear in the aromatic region, with distinct chemical shifts influenced by the nitrogen atom and the hydroxymethyl substituent. For instance, in CDCl₃, the proton at position 6 (adjacent to the nitrogen) is often the most deshielded. chemicalbook.com The methylene protons of the hydroxymethyl groups would appear as a singlet or a multiplet depending on coupling interactions.
For "this compound", the ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the four methylene protons of the two hydroxymethyl groups. The symmetry of the molecule would influence the number and multiplicity of the signals.
Two-dimensional NMR techniques are crucial for unambiguous assignment of these signals.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity of the hydroxymethyl groups to the pyridine ring and for assigning quaternary carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the hydroxymethyl groups relative to the pyridine ring.
The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally causes a downfield shift (deshielding) of the ring protons and carbons compared to benzene. pw.edu.pl
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | 8.4-8.6 | C-2: 147-150 |
| H-4 | 7.6-7.8 | C-3: 135-138 |
| H-6 | 8.4-8.6 | C-4: 135-138 |
| -CH₂OH (at C3) | 4.6-4.8 | C-5: 147-150 |
| -CH₂OH (at C5) | 4.6-4.8 | -CH₂OH: 60-65 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in "this compound".
Key expected vibrational bands include:
O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding.
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Bands in the 2850-3000 cm⁻¹ region corresponding to the methylene groups.
C=C and C=N Stretching: Characteristic pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ region.
C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the stretching of the carbon-oxygen single bond in the hydroxymethyl groups.
DFT calculations can be used to simulate the vibrational spectra and aid in the assignment of experimental bands. researchgate.net Studies on similar molecules like 3-hydroxymethylpyridine show the influence of the hydroxymethyl group on the pyridine ring vibrations. researchgate.net
Table 2: Key IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 (weak) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-3000 (medium) | 2850-3000 (medium) |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 (strong) | 1400-1600 (strong) |
| C-O Stretch | 1000-1200 (strong) | 1000-1200 (weak) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of "this compound". Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. HRMS provides a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₉NO₂).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of "this compound" would likely involve the loss of water (H₂O) from the hydroxymethyl groups, loss of a hydroxymethyl radical (•CH₂OH), or cleavage of the pyridine ring. This data helps to confirm the proposed structure. For instance, in a related pyridoxal derivative, HRMS was used to confirm the calculated mass for the protonated molecule [M+H]⁺. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are typically less intense and occur at longer wavelengths.
The presence of the hydroxymethyl substituents on the pyridine ring can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The solvent can also influence the position and intensity of these bands. For example, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative or a metal complex of "this compound," it is possible to determine bond lengths, bond angles, and torsional angles with high precision. This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding networks involving the hydroxymethyl groups and the pyridine nitrogen, which dictate the crystal packing. While the crystal structure of the parent compound is not readily found, the structures of numerous coordination complexes and derivatives of similar pyridine-methanol ligands have been determined, showcasing the utility of this method in understanding solid-state architecture.
Applications As a Versatile Chemical Building Block
Precursor for Complex Organic Synthesis
[6-(Hydroxymethyl)pyridin-3-yl]methanol serves as a crucial starting material in the multi-step synthesis of intricate organic molecules. The two primary alcohol functionalities can be selectively oxidized or converted to other functional groups, providing a platform for the construction of more complex scaffolds.
For instance, derivatives of this compound have been utilized in the synthesis of various heterocyclic systems. The strategic manipulation of the hydroxymethyl groups, often involving protection-deprotection sequences and oxidation to aldehydes or carboxylic acids, allows for the introduction of diverse substituents and the formation of fused ring systems. While specific examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor is evident from its chemical structure. The ability to introduce chirality at the hydroxymethyl positions further expands its utility in the asymmetric synthesis of complex targets.
Components in the Design of Novel Ligands for Catalysis
The pyridine (B92270) nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive scaffold for the design of novel ligands for catalysis. The hydroxymethyl groups can be functionalized to introduce additional donor atoms, such as phosphorus or other nitrogen-containing moieties, leading to the formation of multidentate ligands. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations.
For example, ruthenium complexes bearing NNN-type ligands derived from bipyridine and pyridine-2-methanol derivatives have been synthesized and studied for their catalytic activity in transfer hydrogenation reactions of ketones. Although not directly involving this compound, this research highlights the potential of pyridyl-alcohol scaffolds in creating effective catalysts. The ability to tune the steric and electronic properties of the resulting ligands by modifying the hydroxymethyl groups makes this compound a promising candidate for the development of customized catalysts.
Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While the direct application of this compound in the synthesis of chiral ligands for widely used asymmetric reactions is not extensively reported, its structure presents significant opportunities. The prochiral nature of the molecule allows for the introduction of chirality through enzymatic or chemical resolution of the diol or by asymmetric modification of the hydroxymethyl groups.
The resulting chiral diols or their derivatives could be incorporated into ligand backbones to create a chiral environment around a metal center. This is a crucial aspect in the design of catalysts for enantioselective reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of C2-symmetric or non-symmetrical P,N-ligands, which have shown great success in asymmetric catalysis, could potentially be achieved starting from this versatile pyridine derivative. researchgate.net
Scaffolds for Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding through its hydroxyl groups, coupled with the coordinating ability of the pyridine nitrogen, makes it a suitable building block for the construction of supramolecular assemblies.
These assemblies can take the form of coordination polymers or metal-organic frameworks (MOFs). In such structures, the pyridine moiety can coordinate to metal centers, while the hydroxymethyl groups can form hydrogen bonds with adjacent molecules or solvent molecules, leading to the formation of extended one-, two-, or three-dimensional networks. For instance, related pyridine-dicarboxylic acids have been shown to form extended hydrogen-bonded networks. acs.org The self-assembly of "click" ligands featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine pocket with metal ions leads to the formation of coordination polymers, demonstrating the utility of substituted pyridines in constructing complex supramolecular architectures. nih.govresearchgate.net While direct examples involving this compound are not prevalent, the principles established with similar structures suggest its potential in this area.
Synthetic Intermediates in Advanced Medicinal Chemistry Research
The pyridine scaffold is a common motif in many pharmaceuticals, and this compound and its derivatives serve as important intermediates in the synthesis of medicinally active compounds.
A notable example is the use of a derivative, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, in the synthesis of Mirtazapine. google.com Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. The pyridinemethanol moiety in the intermediate is a key structural element that is further elaborated to construct the final drug molecule.
Furthermore, pyridinyl methanol (B129727) derivatives have been investigated for their potential as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders. nih.gov The development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety underscores the importance of this structural class in drug discovery. nih.gov The ability to functionalize the hydroxymethyl groups allows for the systematic optimization of pharmacological and physicochemical properties of lead compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
